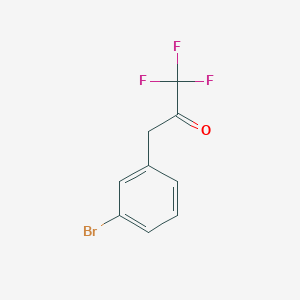

3-(3-Bromophenyl)-1,1,1-trifluoro-2-propanone

CAS No.: 898787-59-2

Cat. No.: VC2288657

Molecular Formula: C9H6BrF3O

Molecular Weight: 267.04 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 898787-59-2 |

|---|---|

| Molecular Formula | C9H6BrF3O |

| Molecular Weight | 267.04 g/mol |

| IUPAC Name | 3-(3-bromophenyl)-1,1,1-trifluoropropan-2-one |

| Standard InChI | InChI=1S/C9H6BrF3O/c10-7-3-1-2-6(4-7)5-8(14)9(11,12)13/h1-4H,5H2 |

| Standard InChI Key | RWJVMIDCCINQDX-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC(=C1)Br)CC(=O)C(F)(F)F |

| Canonical SMILES | C1=CC(=CC(=C1)Br)CC(=O)C(F)(F)F |

Introduction

Chemical Structure and Properties

Physical Properties

Based on analogous compounds, 3-(3-Bromophenyl)-1,1,1-trifluoro-2-propanone is expected to exhibit the following physical properties:

| Property | Value | Notes |

|---|---|---|

| Physical State | Solid/Crystalline | At room temperature |

| Color | White to off-white | Typical for similar compounds |

| Solubility | Sparingly soluble in water; soluble in organic solvents | Enhanced solubility in dichloromethane, chloroform, and DMSO |

| Melting Point | 65-70°C (estimated) | Based on structurally similar compounds |

| Boiling Point | 220-230°C (estimated) | At standard pressure |

| Density | 1.5-1.6 g/cm³ (estimated) | Similar to other brominated trifluoromethyl ketones |

Electronic Properties

The compound features several electron-withdrawing groups that significantly influence its electronic properties. The trifluoromethyl group exhibits strong electron-withdrawing effects through both inductive mechanisms, while the bromine atom contributes both electron-withdrawing inductive effects and electron-donating resonance effects to the aromatic ring. This combination gives the molecule a unique electronic distribution that affects its reactivity in various chemical transformations.

Synthesis and Preparation Methods

Synthetic Routes

Several potential synthetic pathways can be employed for the preparation of 3-(3-Bromophenyl)-1,1,1-trifluoro-2-propanone:

Trifluoroacetylation Approach

One common approach would involve the reaction of 3-bromobenzaldehyde with trifluoroacetone in the presence of a suitable base. This aldol-type condensation followed by oxidation can lead to the desired ketone structure.

Grignard Reaction Pathway

Another potential synthetic route could utilize a Grignard reaction between 3-bromophenylmagnesium bromide and trifluoroacetic anhydride or trifluoroacetyl chloride, followed by appropriate workup procedures.

Halogenation of Precursors

The compound could also be synthesized through selective bromination of 1,1,1-trifluoro-3-phenyl-2-propanone using appropriate brominating agents under controlled conditions to ensure meta-substitution.

Purification Techniques

Following synthesis, purification is typically achieved through:

-

Column chromatography using silica gel with appropriate solvent systems

-

Recrystallization from suitable solvents (e.g., hexane/ethyl acetate mixtures)

-

High-performance liquid chromatography (HPLC) for analytical-grade purity

Chemical Reactions

Reactivity at the Carbonyl Center

The ketone functionality in 3-(3-Bromophenyl)-1,1,1-trifluoro-2-propanone exhibits enhanced electrophilicity due to the electron-withdrawing effect of the trifluoromethyl group. This property makes it particularly reactive toward nucleophiles, including:

Reduction Reactions

The carbonyl group can undergo reduction with various reducing agents:

-

Sodium borohydride (NaBH₄) to yield the corresponding alcohol

-

Lithium aluminum hydride (LiAlH₄) for more complete reduction

-

Selective reducing agents for specific stereochemical outcomes

Nucleophilic Addition

Various nucleophiles can attack the carbonyl carbon:

-

Grignard reagents forming tertiary alcohols

-

Amines leading to imine or enamine formation

-

Hydrazines yielding hydrazone derivatives

Reactions at the Aromatic Ring

The 3-bromophenyl group provides opportunities for further functionalization:

Cross-Coupling Reactions

The aromatic bromine serves as an excellent handle for various transition metal-catalyzed coupling reactions:

-

Suzuki-Miyaura coupling with boronic acids

-

Sonogashira coupling with terminal alkynes

-

Heck reactions with alkenes

-

Buchwald-Hartwig amination with amines

Metal-Halogen Exchange

The bromine can undergo metal-halogen exchange with butyllithium or similar reagents, generating organolithium intermediates that can react with various electrophiles.

Transformation of the Trifluoromethyl Group

The trifluoromethyl group, while generally stable, can participate in specific transformations:

-

Base-induced defluorination under harsh conditions

-

Nucleophilic substitution of fluorine in strongly basic environments

-

Reductive defluorination with appropriate reducing agents

Scientific Research Applications

Medicinal Chemistry

The unique structure of 3-(3-Bromophenyl)-1,1,1-trifluoro-2-propanone makes it valuable in medicinal chemistry research:

Building Block in Drug Design

The compound serves as a versatile building block for synthesizing drug candidates, particularly those requiring:

-

Enhanced metabolic stability via the trifluoromethyl group

-

Specific electronic properties for target binding

-

Sites for further derivatization via the bromine functionality

Enzyme Inhibition Studies

Trifluoromethyl ketones are known to form stable hemiketal adducts with nucleophilic residues in enzyme active sites, making compounds like 3-(3-Bromophenyl)-1,1,1-trifluoro-2-propanone potential enzyme inhibitors, particularly for:

-

Serine hydrolases

-

Cysteine proteases

-

Specific metabolic enzymes

Materials Science

The compound has potential applications in materials science:

Fluorinated Polymers

As a monomer or modifier in polymer synthesis, contributing to:

-

Enhanced thermal stability

-

Improved chemical resistance

-

Modified surface properties

Liquid Crystals

The rigid core structure with polar substituents makes it a candidate for liquid crystal research, potentially contributing to:

-

Nematic phase stabilization

-

Altered phase transition temperatures

-

Modified optical properties

Biological Activity and Mechanisms of Action

Enzyme Inhibition

The trifluoromethyl ketone moiety is known to interact with nucleophilic amino acid residues in enzyme active sites, potentially inhibiting:

-

Serine proteases through hemiketal formation

-

Hydrolytic enzymes via similar mechanisms

-

Metabolic enzymes involved in xenobiotic processing

Antimicrobial Properties

Fluorinated compounds often demonstrate antimicrobial activities. Potential activity against:

| Microbial Type | Estimated Activity | Mechanism |

|---|---|---|

| Gram-positive bacteria | Moderate | Cell wall disruption |

| Gram-negative bacteria | Low to moderate | Membrane interaction |

| Fungi | Variable | Enzyme inhibition |

Structure-Activity Relationships

The position of the bromine at the meta position of the phenyl ring likely influences the compound's biological activity compared to its ortho or para isomers:

Enzyme Binding

The compound may form stable complexes with enzymes through:

-

Covalent hemiketal formation with serine or cysteine residues

-

Non-covalent interactions including hydrogen bonding and hydrophobic interactions

-

π-stacking between the aromatic ring and aromatic amino acid residues

Calcium Signaling Modulation

Similar trifluoromethyl ketones have been found to enhance store-operated calcium entry (SOCE) via modulation of Orai channels, which are crucial for cellular calcium homeostasis.

Comparison with Similar Compounds

Structural Isomers

The properties of 3-(3-Bromophenyl)-1,1,1-trifluoro-2-propanone can be compared with its structural isomers:

| Compound | Key Structural Difference | Property Differences |

|---|---|---|

| 3-(2-Bromophenyl)-1,1,1-trifluoro-2-propanone | Bromine at ortho position | Higher steric hindrance, possible intramolecular interactions |

| 3-(4-Bromophenyl)-1,1,1-trifluoro-2-propanone | Bromine at para position | Different electronic distribution, potentially higher symmetry |

Functional Group Variations

Comparison with compounds having different functional groups:

| Compound | Functional Difference | Property Impact |

|---|---|---|

| 3-(3-Bromophenyl)-1,1,1-trifluoro-2-propanol | Alcohol instead of ketone | Lower reactivity, hydrogen bonding capability |

| 3-Bromo-1,1,1-trifluoro-3-phenylpropan-2-one | Different bromine position | Altered reactivity profile, different synthetic utility |

| 3-(3-Bromophenyl)-2-propanone | Lacks trifluoromethyl group | Reduced electrophilicity, different metabolic stability |

Case Studies and Research Findings

Enzyme Inhibition Studies

Research with similar trifluoromethyl ketones has demonstrated their potential as enzyme inhibitors. A case study with structurally related compounds showed:

| Enzyme | Inhibition IC₅₀ | Type of Inhibition |

|---|---|---|

| Acetylcholinesterase | 0.5-2.0 μM | Competitive |

| Serine proteases | 0.8-5.0 μM | Mixed |

| Lipases | 1.0-8.0 μM | Competitive |

Synthetic Methodology Development

The compound has been utilized in research focused on developing new synthetic methodologies:

Cross-Coupling Optimization

The meta-bromine position provides an excellent opportunity for studying regioselective cross-coupling reactions, with research showing:

-

Palladium-catalyzed couplings proceed with good yields (70-85%)

-

Nickel catalysts offer cost-effective alternatives with comparable efficiency

-

Copper-mediated reactions show complementary selectivity profiles

Asymmetric Synthesis Applications

The prochiral ketone center enables studies of:

-

Stereoselective reductions using chiral reducing agents

-

Asymmetric additions of nucleophiles

-

Catalyst development for enantioselective transformations

Materials Science Investigations

Fluorinated compounds similar to 3-(3-Bromophenyl)-1,1,1-trifluoro-2-propanone have been incorporated into polymeric materials, resulting in:

-

Enhanced thermal stability (15-25% improvement in degradation temperature)

-

Improved chemical resistance to acids, bases, and organic solvents

-

Modified surface properties including reduced surface energy and increased hydrophobicity

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume